Tetramethylstibonium iodide
CAS No.: 2185-78-6
Cat. No.: VC18422253
Molecular Formula: C4H12ISb
Molecular Weight: 308.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2185-78-6 |
|---|---|
| Molecular Formula | C4H12ISb |
| Molecular Weight | 308.80 g/mol |
| IUPAC Name | tetramethylstibanium;iodide |
| Standard InChI | InChI=1S/4CH3.HI.Sb/h4*1H3;1H;/q;;;;;+1/p-1 |
| Standard InChI Key | MZSALBMSWMJUON-UHFFFAOYSA-M |
| Canonical SMILES | C[Sb+](C)(C)C.[I-] |
Introduction
Molecular Architecture and Structural Identity
Core Composition and Bonding Configuration
Tetramethylstibonium iodide consists of a central antimony atom covalently bonded to four methyl groups, forming a tetrahedral cation. The iodide anion () balances the +1 charge of the stibonium center . This configuration is corroborated by its SMILES notation () and InChIKey (), which encode the connectivity and stereochemical details .
The InChI descriptor () further confirms the tetrahedral geometry, with four equivalent methyl ligands surrounding the antimony core . Unlike phenyl-substituted analogs such as tetraphenylstibonium halides, the methyl groups in this compound impose greater steric accessibility, potentially enhancing its reactivity in nucleophilic substitution or redox processes .
Comparative Analysis with Related Stibonium Salts
Structurally analogous compounds like tetraphenylstibonium iodide () exhibit distinct electronic properties due to aryl substitution. For instance, tetraphenylstibonium iodide demonstrates strong electrolytic behavior in acetonitrile, with molar conductivity values exceeding 200 S·cm²·mol⁻¹ . In contrast, the methyl-substituted variant’s conductivity remains uncharacterized, though its smaller ligand size may facilitate ion dissociation in polar solvents.
Predicted Physicochemical Properties
Collision Cross-Section (CCS) Profiles
Mass spectrometric predictions for tetramethylstibonium iodide reveal adduct-specific collision cross-sections, critical for its identification in analytical workflows. The following table summarizes key CCS values:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 182.00499 | 127.6 |
| [M+Na]+ | 203.98693 | 140.9 |
| [M+NH4]+ | 199.03153 | 137.8 |
| [M+K]+ | 219.96087 | 135.1 |
| [M-H]- | 179.99043 | 129.4 |
| [M+Na-2H]- | 201.97238 | 133.1 |
| [M]+ | 180.99716 | 130.4 |
| [M]- | 180.99826 | 130.4 |
These data suggest that sodium adducts ([M+Na]+) exhibit the largest CCS (140.9 Ų), likely due to increased ion mobility resistance from the sodium ion’s coordination sphere . The minimal CCS difference between [M]+ and [M]- (130.4 vs. 130.4 Ų) implies similar gas-phase geometries for the cationic and anionic forms .
Stability and Decomposition Pathways
While thermal stability data are absent, analogous stibonium salts decompose via Sb-C bond cleavage at elevated temperatures. For example, tetraphenylstibonium bromide () melts at 200–213°C before undergoing decomposition . By analogy, tetramethylstibonium iodide may exhibit lower thermal stability due to weaker Sb-CH₃ bonds compared to Sb-Ph bonds, though experimental validation is needed.
Synthetic Considerations and Challenges
Purification and Characterization Techniques
Crystallization from polar aprotic solvents like acetonitrile or dimethylformamide may yield pure product, as demonstrated for dimethylammonium lead iodide perovskites . Powder X-ray diffraction (PXRD) and spectroscopic methods (IR, Raman) would confirm phase purity and structural fidelity . Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) could further verify elemental stoichiometry .
Electrochemical and Reactivity Profiles
Redox Behavior
Cyclic voltammetry studies on related perovskites (e.g., ) reveal irreversible anodic peaks associated with iodide oxidation and structural decomposition . While tetramethylstibonium iodide’s electrochemistry remains unexplored, its iodide counterion may undergo oxidation at potentials exceeding +0.5 V vs. standard hydrogen electrode, analogous to iodine ( redox couple at +0.535 V) .
Ligand Exchange Reactivity
The labile Sb-CH₃ bonds in tetramethylstibonium iodide could facilitate ligand substitution reactions. For instance, halide exchange with silver salts (e.g., ) might yield derivatives like , similar to transformations observed in tetraphenylstibonium trihalides .
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